N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)
Overview
Description
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) is a chemical compound with a unique structural composition that makes it valuable in various scientific research fields. It is known for its applications in drug synthesis, materials science, and catalysis.
Preparation Methods
The synthesis of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) involves several steps. One common method includes the reaction of N,N-dimethylazetidine-3-carboxamide with trifluoroacetic acid to form the bis(trifluoroacetate) salt. The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research includes its potential use in drug development and therapeutic applications.
Industry: It is utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) involves its interaction with molecular targets through various pathways. For example, in polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyamines. These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .
Comparison with Similar Compounds
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) can be compared with other similar compounds such as:
N,N-dimethylazetidine-3-carboxamide: This compound lacks the trifluoroacetate groups, which may affect its reactivity and applications.
Aziridines: These compounds have a similar ring structure but differ in their chemical properties and reactivity.
Other azetidines: Various azetidine derivatives have different substituents that influence their chemical behavior and applications.
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) stands out due to its unique combination of the azetidine ring and trifluoroacetate groups, which confer specific properties and reactivity .
Properties
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2C2HF3O2/c1-8(2)6(9)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKIFYNAAMTTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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